Phenyltrimethylsilane is a highly stable, hydrophobic organosilicon compound featuring a central sp³-hybridized silicon atom bonded to one phenyl and three methyl groups. With a boiling point of 168–170 °C and a density of 0.873 g/mL, it exists as a moderately volatile, clear liquid at room temperature [1]. Unlike highly reactive halosilanes or alkoxysilanes, the fully alkylated and arylated silicon center confers exceptional stability against spontaneous hydrolysis and nucleophilic attack. This chemical robustness makes it a highly reliable procurement choice for applications requiring an inert silyl motif, such as high-temperature quantitative NMR internal standards [1], and specialized electrolyte additives for lithium-ion battery overcharge protection[2].
Substituting Phenyltrimethylsilane with more common silanes or basic aromatics often leads to process failure due to mismatched physical or electronic properties. For instance, attempting to use Tetramethylsilane (TMS) as a quantitative NMR internal standard in heated assays (e.g., 80 °C) results in severe evaporative loss due to its low boiling point (26.6 °C), destroying integration accuracy[1]. Conversely, substituting it with Phenyltrimethoxysilane in complex organic syntheses introduces unwanted cross-coupling reactivity, as the methoxy groups activate the silicon center for transmetalation [2]. In electrochemical applications, replacing it with unsubstituted benzene or toluene fails to provide the silicon-heteroatom doping necessary for forming robust, modified solid-electrolyte interphases (SEI), fundamentally altering the passivation behavior during battery overcharge.
In high-temperature reaction monitoring (e.g., ruthenium-catalyzed olefinations at 80 °C), the choice of internal standard dictates quantitative accuracy. Phenyltrimethylsilane remains entirely in the liquid phase, allowing precise yield determinations, whereas Tetramethylsilane (TMS) partitions heavily into the headspace[1].
| Evidence Dimension | Boiling point and thermal retention in solution |
| Target Compound Data | Phenyltrimethylsilane: bp 168–170 °C (stable in solution at 80 °C) |
| Comparator Or Baseline | Tetramethylsilane (TMS): bp 26.6 °C (vaporizes out of solution) |
| Quantified Difference | >140 °C higher boiling point, eliminating evaporative integration errors |
| Conditions | 1H-NMR quantitative yield monitoring in benzene-d6 at 80 °C |
Ensures reliable, reproducible quantitative data in heated laboratory assays where standard TMS fails.
Phenyltrimethylsilane demonstrates extreme resistance to transmetalation under standard cross-coupling conditions, acting as a stable baseline or inert protecting group. When subjected to Pd/Cu-catalyzed or nano-Pd catalyzed Hiyama coupling conditions, it yields 0% of the biaryl product, in stark contrast to Phenyltrimethoxysilane, which couples efficiently [1].
| Evidence Dimension | Biaryl cross-coupling product yield |
| Target Compound Data | Phenyltrimethylsilane: 0% yield (inert) |
| Comparator Or Baseline | Phenyltrimethoxysilane: >80% yield (highly reactive) |
| Quantified Difference | Complete suppression of cross-coupling reactivity |
| Conditions | Nano-Pd/ZnO catalyzed Hiyama reaction in ethylene glycol |
Allows procurement as a robust, non-reactive silyl motif in complex multi-step syntheses requiring orthogonal stability.
As an electrolyte additive for 4-V class lithium cells, Phenyltrimethylsilane provides a specific electrochemical trigger for overcharge protection. It exhibits a distinct oxidation potential of 4.54 V versus Li/Li+, allowing it to oxidatively polymerize and passivate the electrode, preventing thermal runaway [1].
| Evidence Dimension | Electrochemical oxidation potential |
| Target Compound Data | Phenyltrimethylsilane: 4.54 V vs Li/Li+ |
| Comparator Or Baseline | Standard carbonate electrolytes: Stable up to ~4.3 V; Biphenyl: ~4.5-4.7 V (lacks Si-doping) |
| Quantified Difference | Provides a precise 4.54 V redox trigger with silicon-integrated film formation |
| Conditions | Electrochemical profiling in 4-V class lithium-ion battery electrolytes |
Offers battery manufacturers a precise, heteroatom-doped redox shuttle to enhance the safety and SEI stability of high-voltage cells.
In electroreductive trimethylsilylation, the pre-existing trimethylsilyl group on Phenyltrimethylsilane directs the reaction to form highly functionalized derivatives. It yields 3,5,6-tris(trimethylsilyl)cyclohexa-1,3-dienes, whereas standard arenes like benzene only achieve bis-silylation [1].
| Evidence Dimension | Degree of silylation in electroreduction products |
| Target Compound Data | Phenyltrimethylsilane: Yields tris(trimethylsilyl)cyclohexa-1,3-dienes (89% trans pseudo a-a isomer) |
| Comparator Or Baseline | Benzene / Toluene: Yields bis(trimethylsilyl)cyclohexa-1,4-dienes |
| Quantified Difference | Addition of a third trimethylsilyl group and shift to 1,3-diene regiochemistry |
| Conditions | Constant current electrolysis in THF/HMPA with Me3SiCl and a sacrificial aluminum anode |
Provides synthetic chemists with a unique precursor for accessing densely functionalized, tris-silylated cyclic building blocks.
Directly leveraging its 168 °C boiling point, Phenyltrimethylsilane is the standard of choice for 1H-NMR yield determinations in heated reactions (e.g., 80 °C olefinations) where TMS would evaporate and skew integration results [1].
Because it completely resists Hiyama cross-coupling (0% yield compared to highly reactive trimethoxysilanes), it is utilized when a highly stable, non-transferable aryl-silicon bond is required during multi-step organic synthesis[2].
Utilizing its precise 4.54 V oxidation potential, it is deployed in 4-V class lithium battery electrolytes to polymerize during overcharge, forming a protective, silicon-doped passivation layer that prevents thermal runaway [3].
Flammable;Corrosive;Irritant